molecular formula C27H22N4O6S B2755826 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034205-64-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2755826
CAS No.: 2034205-64-4
M. Wt: 530.56
InChI Key: APKLLIJGSQCEAN-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22N4O6S and its molecular weight is 530.56. The purity is usually 95%.
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Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its structural components suggest possible interactions with biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical formula of the compound is C21H22N4O6SC_{21}H_{22}N_{4}O_{6}S with a molecular weight of approximately 426.48 g/mol. The structure features a quinazolinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of a thioether and oxadiazole groups further enhances its potential biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting various cancer cell lines.

Case Study: Antitumor Activity

In a study examining the anticancer effects of related compounds, several derivatives demonstrated IC50 values below 5 µM against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Notably, one compound exhibited an IC50 of 2.38 µM for HepG2 cells, outperforming doxorubicin, a standard chemotherapeutic agent with an IC50 of 7.46 µM for the same cell line .

The mechanisms underlying the anticancer effects of these compounds are multifaceted:

  • EGFR Inhibition : Some studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed through annexin V-FITC assays, indicating that these compounds can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that treated cells exhibited altered cell cycle progression, contributing to reduced proliferation rates.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivitySignificant inhibition in cancer cell lines ,
EGFR InhibitionReduced cell proliferation
Apoptosis InductionIncreased apoptotic markers
Cell Cycle ArrestAltered progression in treated cells

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O6S/c1-33-17-8-9-19(22(12-17)34-2)25-29-24(37-30-25)14-38-27-28-20-6-4-3-5-18(20)26(32)31(27)13-16-7-10-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKLLIJGSQCEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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